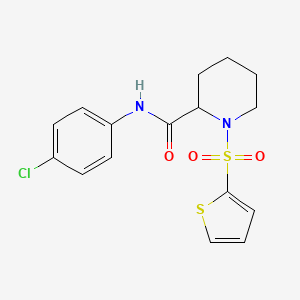

N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S2/c17-12-6-8-13(9-7-12)18-16(20)14-4-1-2-10-19(14)24(21,22)15-5-3-11-23-15/h3,5-9,11,14H,1-2,4,10H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKYSCHGHSZTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the thiophene sulfonyl group and the chlorophenyl group. Common synthetic routes include:

Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Thiophene Sulfonyl Group: This step often involves sulfonylation reactions using thiophene and sulfonyl chloride under controlled conditions.

Attachment of Chlorophenyl Group: This is usually done through nucleophilic substitution reactions using 4-chlorophenyl derivatives.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can be compared with other similar compounds, such as:

N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxylate: Similar structure but different functional group.

N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxylamide: Similar structure but different functional group.

N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxylhydrazide: Similar structure but different functional group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

Biological Activity

N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring, a thiophene moiety, and a sulfonyl group. Its molecular formula is , and it has a molecular weight of approximately 384.9 g/mol. The following table summarizes its key properties:

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 384.9 g/mol |

| IUPAC Name | N-(4-chlorophenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |

| InChI Key | SKQVSXSYQHWWIY-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors involved in neurological processes. It has been identified as an orexin receptor agonist, which plays a crucial role in regulating arousal, appetite, and energy metabolism. This agonistic activity suggests potential therapeutic benefits for conditions such as narcolepsy and obesity.

Potential Mechanisms

- Orexin Receptor Activation : Enhances wakefulness and combats fatigue-related conditions.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.

- Anticancer Properties : Investigated for its ability to induce apoptosis in cancer cells through modulation of signaling pathways like NF-κB and PI3K/Akt .

In Vitro Studies

In vitro experiments have demonstrated that this compound activates orexin receptors effectively, suggesting its role in enhancing alertness and energy levels. Additionally, it has shown promising results in antimicrobial assays, indicating its potential as an effective antimicrobial agent.

Case Studies

- Anticancer Research : Recent studies have highlighted the compound's capability to activate apoptotic pathways in various cancer cell lines. For instance, it has been shown to induce cell death in breast cancer models by increasing the expression of pro-apoptotic factors and inhibiting anti-apoptotic proteins .

- Metabolic Stability : Research on similar piperidine derivatives indicates that modifications can lead to enhanced metabolic stability and bioactivity. The introduction of polar groups has been shown to improve pharmacokinetic profiles significantly .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| This compound | Chlorine substitution; orexin receptor agonist | Enhances wakefulness |

| N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide | Fluorine substitution; potential differences in receptor affinity | Similar activity profile |

| N-(4-bromophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide | Bromine substitution; may exhibit different biological activity | Antimicrobial properties being explored |

Q & A

Q. What are the critical steps and challenges in synthesizing N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide?

Synthesis typically involves:

- Step 1 : Formation of the piperidine-2-carboxamide backbone via coupling reactions, such as amide bond formation between piperidine derivatives and chlorophenyl groups under catalytic conditions (e.g., EDCI/HOBt) .

- Step 2 : Sulfonylation of the piperidine nitrogen using thiophen-2-ylsulfonyl chloride, requiring anhydrous conditions and controlled temperatures (0–5°C) to avoid side reactions .

- Challenges : Low yields due to steric hindrance from the chlorophenyl group and sulfonyl moiety. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates (e.g., residual thiophene or chlorophenyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated in structurally analogous piperidine-carboxamides .

Advanced Research Questions

Q. How can researchers optimize the compound’s selectivity for specific biological targets (e.g., enzymes or receptors)?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the 4-chlorophenyl group with fluorophenyl or methyl groups) to assess impact on binding affinity .

- Computational Docking : Use molecular dynamics simulations to predict interactions with target proteins (e.g., kinases or GPCRs) and guide rational design .

- In Vitro Assays : Employ fluorescence polarization or surface plasmon resonance (SPR) to quantify binding kinetics and selectivity against off-target proteins .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Orthogonal Assays : Validate activity using multiple methods (e.g., enzymatic assays vs. cell-based viability assays) to rule out assay-specific artifacts .

- Control Experiments : Test for compound stability under assay conditions (e.g., pH, temperature) to ensure degradation does not skew results .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., normalizing IC₅₀ values to reference inhibitors) to identify methodological discrepancies .

Q. How can researchers elucidate the compound’s mechanism of action when initial target screens are inconclusive?

- Chemical Proteomics : Use affinity chromatography with a biotinylated derivative of the compound to pull down interacting proteins from cell lysates .

- Transcriptomic Profiling : Analyze gene expression changes in treated vs. untreated cells to identify perturbed pathways (e.g., apoptosis, inflammation) .

- Kinase Profiling Panels : Screen against a library of 300+ kinases to identify off-target effects, as seen in structurally related sulfonamide-piperidine compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.